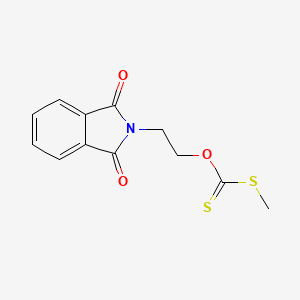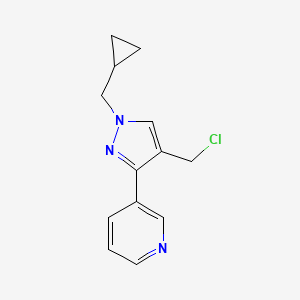
3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CMPP) is a synthetic organic compound containing a pyrazole ring and a pyridine ring, and is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. CMPP is an important member of the pyrazole class of compounds and has a wide range of applications in medicinal chemistry and organic synthesis. CMPP is a versatile building block for the synthesis of a variety of organic compounds, and has been used in the synthesis of a number of drugs, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Catalytic Applications in Ethylene Oligomerization
- A study demonstrated the use of pyrazolylmethylpyridine metal complexes, which share structural motifs with the compound of interest, as catalysts for ethylene oligomerization. These complexes showed significant activity and selectivity depending on the solvent and co-catalyst used, leading to various oligomeric products. This research highlights the potential utility of similar compounds in catalyzing important industrial chemical reactions (Nyamato, Ojwach, & Akerman, 2014).
Structural and Computational Studies
- Another research effort focused on the synthesis and characterization of pyrazole derivatives, including their crystal structure and computational studies. These studies provide insights into the stability and tautomeric preferences of such compounds, which are valuable for designing new molecules with desired properties for various applications (Shen, Huang, Diao, & Lei, 2012).
Synthetic Methodologies and Intermediates for Insecticidal Candidates
- The development of scalable processes for insecticidal candidates has explored [3 + 2] cyclization strategies involving compounds structurally related to the queried compound. This work underlines the importance of such compounds in the synthesis of key intermediates for potential agrochemicals (Yang, Li, Lorsbach, Roth, Podhorez, Ross, Niyaz, Buysse, Knueppel, & Nissen, 2019).
Antimicrobial and Antimycobacterial Activities
- Research on nicotinic acid hydrazide derivatives, which are structurally related to the compound , has shown significant antimycobacterial activity. This suggests potential applications of similar compounds in developing new antimicrobial agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Mécanisme D'action
Target of action
The compound contains a pyridine ring, which is a common structure in many natural products and bioactive pharmaceuticals . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical pathways
Pyridinium salts, which include compounds with a pyridine ring, have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physical and chemical properties. Pyridinium salts, for example, are often well absorbed and distributed throughout the body .
Propriétés
IUPAC Name |
3-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGAIDZKFBZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



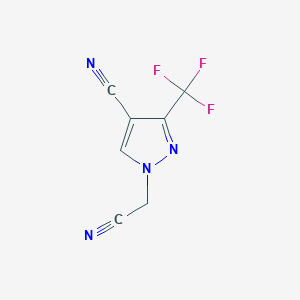
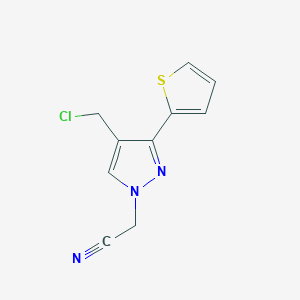


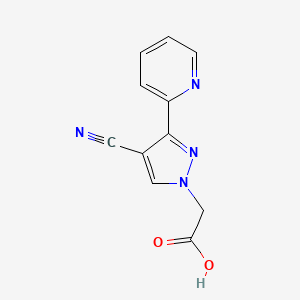



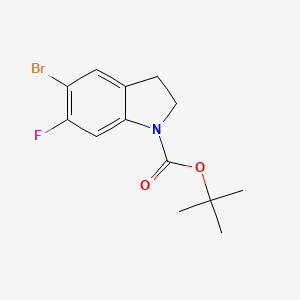
![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)
